molecular formula C5H3ClN4 B1429398 6-Chloro-1H-pyrazolo[3,4-b]pyrazine CAS No. 1260664-81-0

6-Chloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B1429398
CAS No.: 1260664-81-0
M. Wt: 154.56 g/mol
InChI Key: PGTUKZWBYWVLHW-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrazole-pyrazine ring system, with a chlorine atom attached at the 6th position. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine typically involves a multi-step process. One common method starts with the metalation and formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base. The resulting unstable heteroaryl aldehyde intermediate is then isolated as its bisulfite adduct, which is easier to handle and more stable. The final cyclization step to form the pyrazolopyrazine product requires the use of excess hydrazine reagent .

Industrial Production Methods: For large-scale production, continuous flow processes have been developed. These processes involve the same initial steps of metalation and formylation, followed by cyclization in a continuous stirred-tank reactor (CSTR). This method addresses safety concerns associated with the accumulation of highly energetic intermediates and allows for the production of this compound on a multikilogram scale .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Cyclization Reactions: Hydrazine is commonly used for cyclization, often under reflux conditions.

Major Products:

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of the chlorine atom at the 6th position, which significantly influences its reactivity and interaction with biological targets. This structural feature allows for the development of derivatives with enhanced pharmacokinetic properties and improved efficacy .

Properties

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTUKZWBYWVLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855801
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-81-0
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260664-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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